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1,3-diphenyl-1H-indazole
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Overview
Description
1,3-Diphenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications The structure of this compound consists of an indazole core with two phenyl groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole . Another method involves the condensation of ortho-fluorobenzaldehydes or their O-methyloximes with hydrazine . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, have also been employed to synthesize 1H-indazoles .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. For instance, a Cu(OAc)2-catalyzed reaction in DMSO under an O2 atmosphere can produce a wide variety of 1H-indazoles in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-indazole undergoes various chemical reactions, including:
Electrophilic substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Oxidation and reduction: These reactions can modify the electronic properties of the compound.
Substitution reactions: Commonly involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Halogenation: Typically involves reagents like chlorine or bromine in the presence of a catalyst.
Nitration: Uses nitric acid and sulfuric acid as reagents.
Sulfonation: Involves sulfuric acid or oleum.
Alkylation and acylation: Use alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated indazoles, while nitration can yield nitro-indazoles .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites . This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of the indazole family, known for its biological activities.
2H-Indazole: Another member of the indazole family with distinct chemical properties.
1,2,3-Triazoles: Heterocyclic compounds with similar structural motifs and biological activities.
Uniqueness of 1,3-Diphenyl-1H-Indazole
This compound is unique due to the presence of two phenyl groups at the 1 and 3 positions. This structural feature enhances its stability and allows for diverse chemical modifications.
Properties
Molecular Formula |
C19H14N2 |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1,3-diphenylindazole |
InChI |
InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21(20-19)16-11-5-2-6-12-16/h1-14H |
InChI Key |
FYMDGSXDDXPZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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